molecular formula C16H12N2O3 B1489659 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate CAS No. 371947-93-2

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

Cat. No. B1489659
M. Wt: 280.28 g/mol
InChI Key: RAPQKVQJRFXKQJ-UHFFFAOYSA-N
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Description

“3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate” is a chemical compound with the CAS Number: 371947-93-2 . It has a molecular weight of 280.28 and its IUPAC name is 3-(4-hydroxyquinazolin-2-yl)phenyl acetate .


Molecular Structure Analysis

The molecular formula of “3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate” is C16H12N2O3 . The InChI Code is 1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20) .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.0 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available . The compound is solid at room temperature .

Scientific Research Applications

1. Cytotoxic Activity

One of the prominent applications of derivatives of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate is in cytotoxic activity against cancer cell lines. Nguyen et al. (2019) reported that certain compounds synthesized from ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells (Nguyen et al., 2019).

2. Spectroscopic Analysis and Molecular Docking

El-Azab et al. (2016) conducted a comprehensive study on Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate (EPDA), analyzing its molecular structure, electron density, NMR studies, and molecular docking. Their research suggests potential inhibitory activity against specific inhibitors, highlighting the compound's relevance in molecular interaction studies (El-Azab et al., 2016).

3. Anticonvulsant and Antimicrobial Activities

Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid, demonstrating significant antimicrobial and anticonvulsant activities. This research points to the potential of these derivatives in developing new therapeutic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

4. Potential Antioxidant Additives

Habib et al. (2014) explored derivatives of 4-oxo-3,4-dihydroquinazoline for their potential as antioxidant additives in lubricating oils. They identified compounds exhibiting high antioxidant activity, emphasizing the chemical's industrial application beyond pharmaceuticals (Habib, Hassan, & El‐Mekabaty, 2014).

5. Synthesis of New Derivatives

Research also focuses on synthesizing new derivatives of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate for various applications. Acharyulu et al. (2009) synthesized novel compounds from this base structure, supported by spectral and analytical data. Their work contributes to the expanding library of derivatives with potential applications in medical and industrial fields (Acharyulu, Dubey, Reddy, & Suresh, 2009).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary measures include P261 .

properties

IUPAC Name

[3-(4-oxo-3H-quinazolin-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10(19)21-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(20)18-15/h2-9H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPQKVQJRFXKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

Synthesis routes and methods

Procedure details

To 2-(3-hydroxyphenyl)quinazolin-4(3H)-one (11.0 g, 45.98 mmole) was added pyridine (16.06 mL, 15.71 g, 0.199 mmole) followed by addition of acetic anhydride (145 mL) and the reaction mixture was heated to 105° C. and stirred for 3.5 h. The reaction mixture was cooled to ambient temperature and then poured onto ice-water (800 mL) and stirred for 2 h. The solid was then filtered and washed with water, ethanol, ether and finally hexane and dried for several hours under high vacuum to give 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate. (8.4 g, mmol, 65%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
16.06 mL
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Hayakawa, H Kaizawa, H Moritomo… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 4-morpholino-2-phenylquinazolines and related derivatives were prepared and evaluated as inhibitors of PI3 kinase p110α. In this series, the thieno[3,2-d]pyrimidine …
Number of citations: 256 www.sciencedirect.com
S Mehta - 2011 - scholarscompass.vcu.edu
The discovery of heparin in 1916 resulted in a huge impact on the practice of medicine. Heparin has played a major role in alleviating thrombotic disorders and has also exhibited …
Number of citations: 4 scholarscompass.vcu.edu
F Ali, A Ilyas - Current research in translational medicine, 2022 - Elsevier
Belumosudil (BLM) is a ROCK inhibitor that has been firstly developed by Surface Logix, later acquired by Kadmon Pharmaceuticals for the treatment of chronic graft-versus-host …
Number of citations: 12 www.sciencedirect.com
M Ussowicz - Drugs of the Future, 2021 - access.portico.org
Rho-associated coiled coil-containing protein kinases (ROCK) are downstream effectors of the RhoA GTPase, and have 2 known isoforms (ROCK1 and ROCK2). Nonselective ROCK …
Number of citations: 2 access.portico.org

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